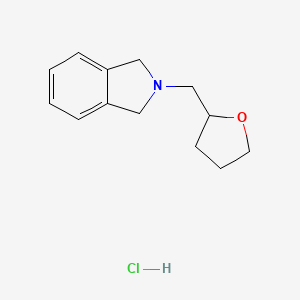

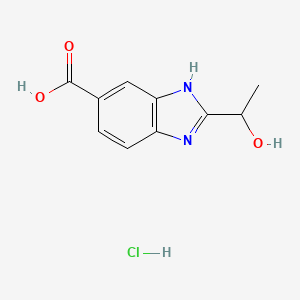

2-(四氢-2-呋喃基甲基)-异吲哚盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to contain a tetrahydrofuran group and an isoindoline group. Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . Isoindoline is a heterocyclic organic compound containing a benzene ring fused to a seven-membered diazacycloalkane ring .

Synthesis Analysis

While the specific synthesis pathway for “2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride” is not available, similar compounds are often synthesized through various organic reactions involving nucleophilic substitution or condensation .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure. Generally, tetrahydrofuran compounds can participate in a variety of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For example, tetrahydrofuran is a polar aprotic solvent, and it’s miscible with water .科学研究应用

化学合成和分子结构

研究深入探讨了化学合成的复杂世界,其中类似于 2-(四氢-2-呋喃基甲基)-异吲哚盐酸盐的化合物展示了引人入胜的应用。一项研究展示了通过一锅 Ugi-叠氮化物/(N-酰化/外-狄尔斯-阿尔德)/脱水过程创新性地合成 2-四唑基甲基-异吲哚啉-1-酮。此过程创新性地将呋喃-2-基甲胺与其他试剂相结合,生成一系列双杂环。所得化合物,包括具有蒽的类似物,展示了有趣的分子轨道分布,暗示了它们在先进分子工程和药物设计中的潜力 (Rentería-Gómez 等人,2016 年)。

催化过程和反应动力学

与 2-(四氢-2-呋喃基甲基)-异吲哚盐酸盐相关的化合物也丰富了催化和反应动力学领域。例如,某些 1,3-二氢-2H-异吲哚(异吲哚啉)已通过钯催化的甲酸酯还原转化为 4,5,6,7-四氢-2H-异吲哚。此过程根据取代基类型表现出选择性和反应性,提供了一个了解这些化合物催化条件下微妙行为的窗口。复杂的反应途径和由此产生的分子转化强调了这些化合物在复杂合成应用中的潜力 (Hou 等人,2007 年)。

先进材料合成

在追求先进材料的过程中,与 2-(四氢-2-呋喃基甲基)-异吲哚盐酸盐在结构上相关的化合物发挥了关键作用。研究阐明了螺[呋喃-2,1'-异吲哚]-3'-酮的合成,揭示了一个涉及 N-酰亚胺离子形成和复杂环化反应的复杂反应过程。这些螺环化合物通过布朗斯特酸催化的一锅三组分反应合成,代表了在化学和材料科学各个领域具有潜在应用的结构复杂材料合成的重大进步 (Shit 等人,2022 年)。

作用机制

Target of Action

The primary target of 2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride is alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow .

Mode of Action

2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride acts as an alpha-1-selective adrenergic blocking agent . It inhibits the action of adrenaline on alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate .

Biochemical Pathways

The inhibition of alpha-1 adrenergic receptors disrupts the normal sympathetic nervous system response. This leads to a decrease in vascular resistance and an improvement in urinary flow

Result of Action

The primary result of the action of 2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride is the relaxation of smooth muscle in blood vessels and the prostate . This leads to a decrease in blood pressure and an improvement in symptoms of benign prostatic hyperplasia .

安全和危害

未来方向

属性

IUPAC Name |

2-(oxolan-2-ylmethyl)-1,3-dihydroisoindole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-2-5-12-9-14(8-11(12)4-1)10-13-6-3-7-15-13;/h1-2,4-5,13H,3,6-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPPMPUMCCLKCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CC3=CC=CC=C3C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317287.png)

![(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317303.png)

![(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317304.png)

![Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1317312.png)